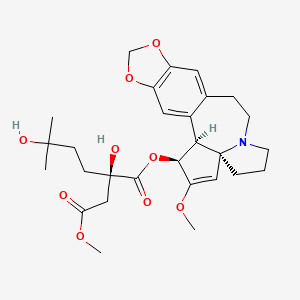
Acide 1-naphthohydroxamique
Vue d'ensemble
Description
1-Naphthohydroxamic acid is a potent and selective inhibitor of histone deacetylase 8 (HDAC8). This compound is known for its ability to selectively inhibit HDAC8 with an IC50 of 14 μM, while showing significantly less activity against class I HDAC1 and class II HDAC6 . It is a cell-permeable compound that does not increase global histone H4 acetylation or reduce total intracellular HDAC activity .
Applications De Recherche Scientifique
1-Naphthohydroxamic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 1-Naphthohydroxamic acid is Histone Deacetylase 8 (HDAC8) . HDAC8 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .
Biochemical Pathways
The inhibition of HDAC8 by 1-Naphthohydroxamic acid affects the histone acetylation-deacetylation pathway . This alteration in the acetylation status of histones can lead to changes in gene expression, affecting various downstream cellular processes.
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of HDAC8 by 1-Naphthohydroxamic acid leads to changes in gene expression, which can have various molecular and cellular effects. One notable effect is the induction of tubulin acetylation . This could potentially affect cell division and other microtubule-dependent processes.
Analyse Biochimique
Biochemical Properties
1-Naphthohydroxamic acid plays a crucial role in biochemical reactions by selectively inhibiting histone deacetylase 8. This inhibition is achieved with an IC50 value of 14 micromolar, making it highly effective compared to other histone deacetylases such as class I histone deacetylase 1 and class II histone deacetylase 6, which have IC50 values greater than 100 micromolar . The compound does not increase global histone H4 or tubulin acetylation, distinguishing it from pan-histone deacetylase inhibitors .
Cellular Effects
1-Naphthohydroxamic acid has profound effects on various cell types and cellular processes. It induces cell cycle arrest and differentiation in neuroblastoma cells, leading to reduced cell proliferation and enhanced differentiation when combined with retinoic acid . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylase 8 .
Molecular Mechanism
At the molecular level, 1-Naphthohydroxamic acid exerts its effects by binding to the active site of histone deacetylase 8, inhibiting its deacetylase activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . The compound’s selectivity for histone deacetylase 8 over other histone deacetylases is attributed to its unique binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthohydroxamic acid change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that 1-Naphthohydroxamic acid does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 1-Naphthohydroxamic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits histone deacetylase 8 without causing significant toxicity . At higher doses, it can induce weight loss and liver toxicity, as evidenced by elevated plasma liver enzymes and necrotic areas in histological liver examinations . The maximum tolerable dose in animal models is approximately 50 milligrams per kilogram per day .
Metabolic Pathways
1-Naphthohydroxamic acid is involved in metabolic pathways related to histone deacetylation. It interacts with histone deacetylase 8, leading to the inhibition of its deacetylase activity . This interaction affects the acetylation status of histones and other proteins, thereby influencing gene expression and cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Naphthohydroxamic acid is transported and distributed through passive diffusion due to its cell-permeable nature . The compound does not rely on specific transporters or binding proteins for its localization . Its distribution is uniform across different cellular compartments, ensuring effective inhibition of histone deacetylase 8 activity .
Subcellular Localization
1-Naphthohydroxamic acid is primarily localized in the nucleus, where it exerts its inhibitory effects on histone deacetylase 8 . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to interact with nuclear histone deacetylase 8 . This localization is crucial for its role in modulating gene expression and chromatin structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthohydroxamic acid can be synthesized through the partial acylation of N-hydroxy-1-naphthylamine with an acid chloride, acid anhydride, or ester . The reaction typically involves the following steps:
Step 1: N-hydroxy-1-naphthylamine is dissolved in a suitable solvent such as dichloromethane.
Step 2: An acid chloride, such as 1-naphthoyl chloride, is added dropwise to the solution under stirring.
Step 3: The reaction mixture is allowed to proceed at a controlled temperature, often around 0-5°C, to prevent side reactions.
Step 4: The product is then isolated by filtration, washed, and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-naphthohydroxamic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Benzhydroxamic acid
- Suberohydroxamic acid
- Acetohydroxamic acid
Comparison: 1-Naphthohydroxamic acid is unique in its selectivity for HDAC8 compared to other hydroxamic acids. For instance:
- Benzhydroxamic acid and Suberohydroxamic acid are broader HDAC inhibitors with less selectivity for HDAC8 .
- Acetohydroxamic acid is primarily used as a urease inhibitor and has different biological applications .
This selectivity makes 1-naphthohydroxamic acid particularly useful for studies focused on HDAC8 without off-target effects on other HDACs.
Propriétés
IUPAC Name |
N-hydroxynaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPWOEHDOVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219789 | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-61-3 | |
| Record name | N-Hydroxy-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthohydroxamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)


![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
